2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
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Overview
Description
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrophenol group, and a tert-butylphenyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the use of tert-butylbenzene derivatives, which can be introduced through Friedel-Crafts alkylation or other suitable methods.
Formation of the Imino Group: The imino group is introduced through a condensation reaction between the benzoxazole derivative and an appropriate aldehyde or ketone.
Nitration and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted benzoxazole and phenol derivatives.
Scientific Research Applications
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol
- trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile
Uniqueness
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C25H23N3O5/c1-25(2,3)17-7-5-15(6-8-17)24-27-20-12-18(9-10-21(20)33-24)26-14-16-11-19(28(30)31)13-22(32-4)23(16)29/h5-14,29H,1-4H3 |
InChI Key |
XPIIILUAORFPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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